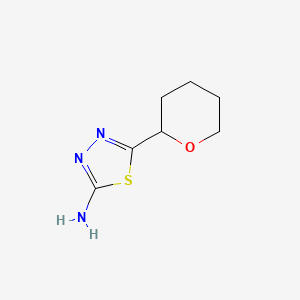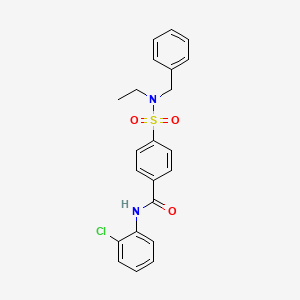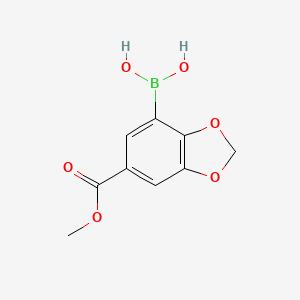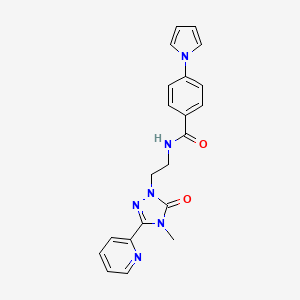
5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative and Antimicrobial Properties
- 5-substituted-1,3,4-thiadiazole-2-amines, which include variations of the core structure of 5-(Oxan-2-yl)-1,3,4-thiadiazol-2-amine, have been studied for their antiproliferative and antimicrobial properties. Some derivatives exhibited strong antimicrobial activity and cytotoxicity on cancer cell lines, suggesting potential as therapeutic agents in cancer treatment and infection control (Gür et al., 2020).
Noncovalent Interactions in Derivatives
- Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, related to this compound, have revealed significant insights into the nature of noncovalent interactions. These interactions play a critical role in the molecular stability and potential biological applications of these compounds (El-Emam et al., 2020).
Antileishmanial Activity
- Research on similar 1,3,4-thiadiazole derivatives has identified significant antileishmanial activity. This highlights the potential of such compounds, including this compound derivatives, in treating parasitic infections (Tahghighi et al., 2013).
Cholinesterase Inhibition
- Certain 1,3,4-thiadiazole derivatives have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential uses in treating neurodegenerative diseases such as Alzheimer's (Pflégr et al., 2022).
Nematicidal and Antimicrobial Activity
- Some 1,3,4-thiadiazole derivatives have shown promise in nematicidal and antimicrobial activities, indicating their potential use in agricultural pest control and as antimicrobial agents (Reddy et al., 2010).
Fluorescence Effects in Bioactive Compounds
- Studies on related compounds have explored fluorescence effects in aqueous solutions, suggesting applications in molecular imaging and diagnostics (Matwijczuk et al., 2018).
Antioxidant and Anti-inflammatory Activities
- Research on 5-styrylsulfonylmethyl-1,3,4-thiadiazol-2-amine derivatives demonstrated significant antioxidant and anti-inflammatory activities, pointing to potential therapeutic applications (Sravya et al., 2019).
特性
IUPAC Name |
5-(oxan-2-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-3-1-2-4-11-5/h5H,1-4H2,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNNABFORVKTGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)


![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)


![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)

![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)


